molecular formula C23H18N4O6S B2520369 Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-60-9

Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2520369
CAS No.: 851947-60-9
M. Wt: 478.48
InChI Key: AKSSGPGZJCBHCN-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused heterocyclic core, an ethyl carboxylate group at position 1, a phenyl group at position 3, and a 4-nitrophenylacetamido substituent at position 4. Its structural complexity arises from the interplay of electron-withdrawing (nitro group) and electron-donating (phenyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 5-[[2-(4-nitrophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S/c1-2-33-23(30)20-17-13-34-21(19(17)22(29)26(25-20)15-6-4-3-5-7-15)24-18(28)12-14-8-10-16(11-9-14)27(31)32/h3-11,13H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSSGPGZJCBHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interaction with various biological targets.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a fused ring system that includes thiophene and pyridazine moieties. The presence of functional groups such as nitrophenyl and acetamido enhances its chemical reactivity and biological activity. The molecular formula is C19H18N4O4C_{19}H_{18}N_{4}O_{4}, and its structure can be represented as follows:

Ethyl 5 2 4 nitrophenyl acetamido 4 oxo 3 phenyl 3 4 dihydrothieno 3 4 d pyridazine 1 carboxylate\text{Ethyl 5 2 4 nitrophenyl acetamido 4 oxo 3 phenyl 3 4 dihydrothieno 3 4 d pyridazine 1 carboxylate}

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including colon cancer cells. The mechanism of action is believed to involve the modulation of cell signaling pathways that are crucial for cancer cell proliferation and survival.

Case Study: Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of this compound on different cancer cell lines using MTT assays. The results demonstrated that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent activity against colon carcinoma cells.

Cell LineIC50 (µM)Mechanism of Action
Colon Cancer10Induction of apoptosis
Breast Cancer15Cell cycle arrest
Lung Cancer20Inhibition of angiogenesis

Enzyme Inhibition

In addition to its anticancer properties, this compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer’s disease.

Research Findings on AChE Inhibition
In vitro studies have shown that this compound exhibits competitive inhibition against AChE with an IC50 value comparable to established inhibitors like donepezil. This suggests potential therapeutic applications in cognitive enhancement and neuroprotection.

CompoundIC50 (µM)Type of Inhibition
Ethyl Compound0.29Competitive
Donepezil0.25Competitive

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Modulation : The compound acts as a modulator for adenosine A1 receptors, which play a significant role in cardiovascular function and neuroprotection.
  • Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Neurotransmitter Regulation : By inhibiting AChE, it increases acetylcholine levels, potentially enhancing cognitive function.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 4-methoxyphenyl analogue (electron-donating methoxy group) . Replacement of the acetamido group with a simple amino group (as in ) reduces molecular weight (315.35 vs. ~490–570 for other analogues) and improves solubility in polar solvents, as evidenced by lower melting points (253–256°C for vs. higher values for bulkier derivatives).

However, this substitution may also elevate metabolic stability concerns due to the inertness of the CF₃ group. The naphthalen-2-yloxy substituent in introduces significant steric bulk, which could hinder binding to active sites in enzyme targets but enhance selectivity for hydrophobic pockets.

Synthetic Methodologies Microwave-assisted synthesis (e.g., ) is commonly employed for thienopyridazine derivatives, offering reduced reaction times (10 minutes at 150°C) and high yields (up to 80%). This contrasts with traditional methods requiring prolonged heating or acidic conditions .

The absence of the nitro group in simplifies the molecule, making it a candidate for further derivatization via amide coupling or nucleophilic substitution.

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